molecular formula C20H19N3O4S B14974997 4-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

4-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B14974997
M. Wt: 397.4 g/mol
InChI Key: AXOFWMJUJCNTAL-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methanesulfonyl group, and a pyridazinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl ethers.

Scientific Research Applications

4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

    Structural Features: The presence of the ethoxy group and the methanesulfonyl group distinguishes it from other benzamides.

    Biological Activity: Its unique combination of functional groups may confer distinct biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H19N3O4S/c1-3-27-17-9-7-14(8-10-17)20(24)21-16-6-4-5-15(13-16)18-11-12-19(23-22-18)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24)

InChI Key

AXOFWMJUJCNTAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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